molecular formula C27H22BrN5O B14940973 N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine

N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14940973
M. Wt: 512.4 g/mol
InChI Key: USZNYFXQAKXBQO-UHFFFAOYSA-N
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Description

N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a phenoxyphenyl group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and phenoxyphenyl groups. The final step involves the attachment of the dimethylpyrimidinylamine group. Common reagents used in these reactions include bromine, phenol, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE is unique due to its combination of a bromophenyl group, a phenoxyphenyl group, and an imidazole ring. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H22BrN5O

Molecular Weight

512.4 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C27H22BrN5O/c1-18-16-19(2)31-26(30-18)32-27-29-17-25(20-8-10-21(28)11-9-20)33(27)22-12-14-24(15-13-22)34-23-6-4-3-5-7-23/h3-17H,1-2H3,(H,29,30,31,32)

InChI Key

USZNYFXQAKXBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC=C(N2C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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